3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
Description
The compound 3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile features an 8-azabicyclo[3.2.1]octane scaffold substituted at the 3-position with a methylsulfanyl group (-SMe) and at the 8-position with a carbonyl-linked benzonitrile moiety. This structure combines a rigid bicyclic framework with electron-donating (methylsulfanyl) and electron-withdrawing (benzonitrile) groups, making it a candidate for diverse pharmacological applications, including central nervous system (CNS) targeting or enzyme inhibition.
Properties
IUPAC Name |
3-(3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-20-15-8-13-5-6-14(9-15)18(13)16(19)12-4-2-3-11(7-12)10-17/h2-4,7,13-15H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGSHSQLPIDPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the stereoselective formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted nitriles .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C16H18N2OS
- Molecular Weight : 290.39 g/mol
- IUPAC Name : 3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile
The unique bicyclic structure of 8-azabicyclo[3.2.1]octane is known for its biological activity, particularly in the context of tropane alkaloids, which have been extensively studied for their pharmacological properties.
Analgesic and Anti-inflammatory Properties
Research indicates that compounds with the azabicyclo[3.2.1]octane scaffold can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of endogenous palmitoylethanolamide (PEA), a compound known for its analgesic and anti-inflammatory effects. Inhibition of NAAA can enhance PEA levels, thereby prolonging its efficacy at sites of inflammation .
Neurological Applications
Studies have shown that derivatives of azabicyclo[3.2.1]octane can exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The structural modifications in these compounds can influence their ability to cross the blood-brain barrier and interact with neurological pathways .
Antimicrobial Activity
Preliminary investigations suggest that certain derivatives may possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: NAAA Inhibition
A study published in Nature reported the synthesis of a series of azabicyclo[3.2.1]octane derivatives, including 3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile, which were tested for their ability to inhibit NAAA activity in vitro and in vivo models of inflammation. Results indicated a significant reduction in inflammatory markers in treated groups compared to controls, highlighting the therapeutic potential of these compounds .
Case Study 2: Neuroprotective Effects
In another study focused on neurodegenerative diseases, researchers synthesized several analogs based on the azabicyclo framework to evaluate their neuroprotective effects against oxidative stress in neuronal cell cultures. The findings suggested that specific modifications to the azabicyclic core could enhance neuroprotection, indicating a path forward for drug development targeting conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility : The target compound’s methylsulfanyl group can be introduced via thiol-alkylation, while the benzonitrile moiety may require Friedel-Crafts acylation or Ullmann-type couplings .
- Pharmacological Potential: Analogous compounds with benzonitrile (e.g., anticonvulsants) and azabicyclo scaffolds (e.g., opioid receptor ligands) suggest CNS applications. The methylsulfanyl group’s moderate lipophilicity may enhance blood-brain barrier penetration compared to polar triazole or pyridine derivatives .
- Safety Profile : Methylsulfanyl-containing compounds are generally associated with skin/eye irritation (Category 2 hazards), as seen in structurally related azabicyclo derivatives .
Biological Activity
The compound 3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile (CAS Number: 1788533-42-5) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug discovery, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.39 g/mol. The structure features a bicyclic azabicyclo[3.2.1]octane framework, which is known for its diverse biological effects, particularly in relation to neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.39 g/mol |
| Structure | Bicyclic nitrogen-containing heterocycle |
The mechanism of action for compounds containing the azabicyclo[3.2.1]octane scaffold often involves interactions with neurotransmitter systems, particularly those related to monoamine transporters. Preliminary studies suggest that this compound may act as an inhibitor of serotonin and norepinephrine reuptake, indicating potential applications in treating mood disorders such as depression .
Biological Activity
Research indicates that the compound exhibits significant biological activity, including:
- Inhibition of Monoamine Transporters : Studies have shown that modifications to the azabicyclo structure can significantly influence potency and selectivity towards specific receptors or enzymes involved in neurotransmitter regulation.
- Cytotoxic Properties : Related compounds have demonstrated preferential toxicity to tumor cells, suggesting potential applications in oncology .
- Pharmacological Potential : The presence of the methylsulfanyl group enhances polarity and may improve solubility and bioactivity, making it a candidate for further pharmacological exploration.
Case Studies
-
Study on Cytotoxicity :
A study evaluated the cytotoxic properties of various derivatives of azabicyclo compounds, highlighting their selective toxicity towards malignant cells compared to normal cells. The findings indicated that structural modifications could enhance therapeutic efficacy against specific neoplasms . -
Monoamine Transporter Inhibition :
Research focusing on related bicyclic compounds has established a correlation between structural modifications and their inhibitory effects on serotonin and norepinephrine transporters. This suggests that 3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile may have similar inhibitory effects, warranting further investigation into its antidepressant potential .
Future Directions
Given its promising biological activity, future research should focus on:
- Detailed Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating its therapeutic potential.
- Mechanistic Studies : Further elucidation of its interaction with neurotransmitter systems will enhance understanding of its pharmacodynamics.
- Development of Derivatives : Exploring structural analogs could lead to compounds with improved efficacy and reduced side effects.
Q & A
Q. How can a high-yield synthetic route for this compound be designed?
To synthesize 3-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile, prioritize the following steps:
- Core scaffold construction : Use radical cyclization (e.g., n-tributyltin hydride and AIBN in toluene) to form the azabicyclo[3.2.1]octane backbone, leveraging diastereocontrol (>99% achieved in similar systems) .
- Functionalization : Introduce the methylsulfanyl group via nucleophilic substitution or thiol-ene chemistry.
- Carbamoylation : Couple the bicyclic amine with benzoyl chloride derivatives under anhydrous conditions (e.g., DCM with N,N-diisopropylethylamine) .
- Optimization : Monitor reaction progress via HPLC or TLC, adjusting solvent polarity and temperature to mitigate side reactions (e.g., hydrolysis of the nitrile group).
Q. What analytical methods are critical for structural characterization?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and substituent positions (e.g., distinguishing endo vs. exo configurations) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm) and nitrile (C≡N, ~2200–2260 cm) groups .
Q. How can purity and stability be assessed under laboratory conditions?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times against certified analytical standards .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions to identify degradation products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Design analogs with systematic modifications:
- Variations in the bicyclic core : Replace the 8-azabicyclo[3.2.1]octane with 8-oxabicyclo[3.2.1]octane to assess oxygen’s impact on binding affinity .
- Substituent screening : Test methylsulfanyl against ethylsulfanyl or phenylsulfanyl groups to evaluate hydrophobic interactions .
- Biological assays : Measure IC values in target-specific assays (e.g., CCR5 antagonism, inspired by Maraviroc’s methodology) .
Q. What computational strategies can predict binding modes with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., CCR5 or serotonin transporters). Focus on hydrogen bonding with the nitrile group and hydrophobic contacts with the bicyclic core .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability and ligand-receptor residence times .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
- Off-target profiling : Screen against related receptors (e.g., dopamine D2 or serotonin 5-HT) to identify cross-reactivity .
- Metabolite analysis : Use LC-MS/MS to detect active metabolites that may contribute to observed effects .
Q. What strategies optimize enantiomeric purity for chiral centers?
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclic core formation to control stereochemistry .
Methodological Challenges and Solutions
Q. Addressing low yields in radical cyclization steps
Q. Mitigating toxicity in preclinical studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
